molecular formula C10H10N2O2 B3071696 3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine CAS No. 1011711-59-3

3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3071696
CAS RN: 1011711-59-3
M. Wt: 190.2 g/mol
InChI Key: QNIZRNPMEIPUHB-UHFFFAOYSA-N
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Description

“3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . It has been studied for its potent activities against FGFR1, 2, and 3 . This compound plays an essential role in various types of tumors, making it an attractive strategy for cancer therapy .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves a structure-based design strategy . A group that could provide a hydrogen bond acceptor with a suitable size was introduced into the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is designed to have potent activities against FGFR1, 2, and 3 . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, which is why a group that could provide a hydrogen bond acceptor with a suitable size was introduced into this position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine” are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

FGFR Inhibition

The abnormal activation of FGFR signaling pathways is associated with various types of tumors. Targeting FGFRs represents an attractive strategy for cancer therapy. The 1H-pyrrolo[2,3-b]pyridine derivatives, including our compound of interest (4h), exhibit potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Compound 4h demonstrated impressive FGFR inhibitory activity, with IC50 values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4). This inhibition can potentially disrupt cancer cell growth and survival .

Breast Cancer Treatment

In vitro studies have shown that compound 4h effectively inhibits breast cancer cell proliferation and induces apoptosis in 4T1 breast cancer cells. Additionally, it significantly reduces the migration and invasion abilities of these cancer cells. These findings suggest that 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone may hold promise as a therapeutic agent for breast cancer .

Low Molecular Weight Lead Compound

Compound 4h has the advantage of low molecular weight, making it an appealing lead compound for further optimization. Its favorable properties may facilitate drug development and subsequent clinical applications .

Structure-Based Design

Researchers have utilized a structure-based design strategy to create novel and concise chemotypes of FGFR inhibitors. By maintaining the 1H-pyrrolo[2,3-b]pyridine motif as a hinge binder, they focused on optimizing the compound’s structure to enhance FGFR inhibitory potency and cellular activity .

Potential for Cancer Therapeutics

Given the importance of FGFR signaling pathways in cancer initiation, progression, and resistance to therapy, compounds like 1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone represent promising candidates for cancer therapeutics. Clinical investigations of FGFR inhibitors, including Erdafitinib and Pemigatinib, further underscore the relevance of this pathway in cancer treatment .

Future Prospects

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs holds significant promise. Researchers continue to explore these compounds for their potential in cancer therapy and other related applications .

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives involves the inhibition of the FGFR signaling pathway . This pathway plays an essential role in various types of tumors, and its abnormal activation is associated with the progression and development of several cancers .

Safety and Hazards

The safety and hazards associated with “3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine” are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives involve the development of a class of these derivatives targeting FGFR with development prospects . These derivatives could be beneficial for cancer therapy .

properties

IUPAC Name

1-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6(13)7-5-12-10-9(7)8(14-2)3-4-11-10/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIZRNPMEIPUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=NC=CC(=C12)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201225560
Record name 1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetyl-4-methoxy-1H-pyrrolo[2,3-b]pyridine

CAS RN

1011711-59-3
Record name 1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1011711-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201225560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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